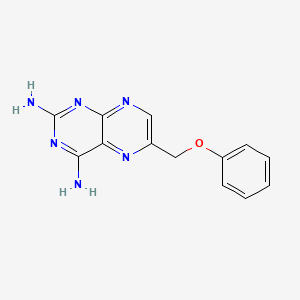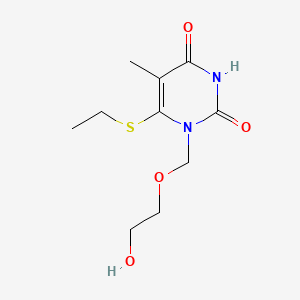
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a complex organic compound with a unique structure that includes a pyrimidinedione core, an ethylthio group, and a hydroxyethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinedione core, introduction of the ethylthio group, and attachment of the hydroxyethoxy methyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinedione core can be reduced under specific conditions.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of the pyrimidinedione core produces dihydropyrimidines.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- involves its interaction with specific molecular targets. The ethylthio group and hydroxyethoxy methyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyrimidinedione core is essential for the compound’s stability and overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 6-(methylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-methoxyethoxy)methyl)-5-methyl-
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 6-(ethylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- exhibits unique properties due to the presence of the ethylthio group and hydroxyethoxy methyl group
Properties
CAS No. |
125056-72-6 |
|---|---|
Molecular Formula |
C10H16N2O4S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
6-ethylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O4S/c1-3-17-9-7(2)8(14)11-10(15)12(9)6-16-5-4-13/h13H,3-6H2,1-2H3,(H,11,14,15) |
InChI Key |
YNMMZRKISFEJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=O)NC(=O)N1COCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


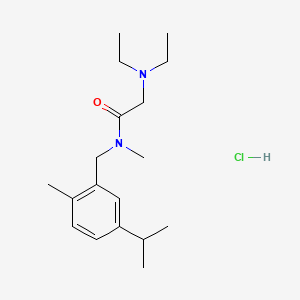
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)
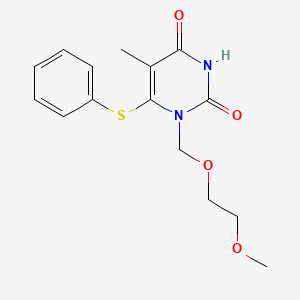
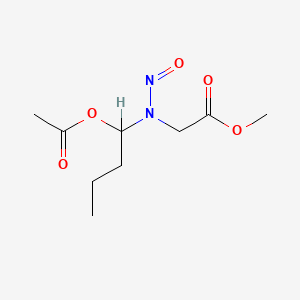

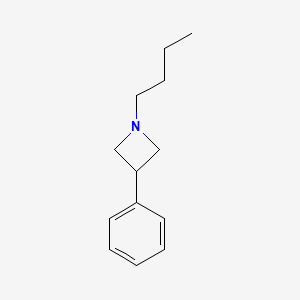
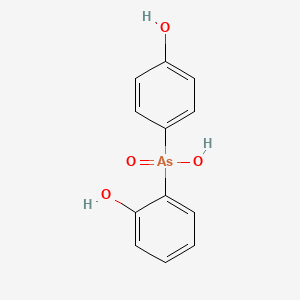
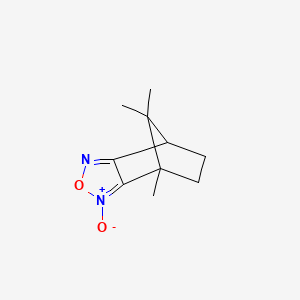
![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
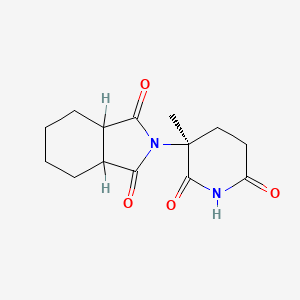
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)
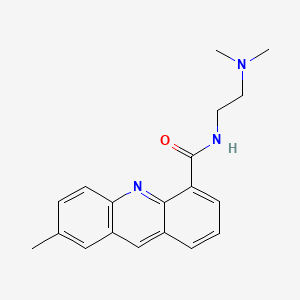
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)
